molecular formula C7H5NO2 B1304943 2,3-Dihydroxybenzonitrile CAS No. 67984-81-0

2,3-Dihydroxybenzonitrile

Cat. No. B1304943
M. Wt: 135.12 g/mol
InChI Key: XHPDHXXZBWDFIB-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution containing 1.35 g of 2,3-dihydroxybenzonitrile and 1.4 g of hexamethylene tetramine in 20 ml of trifluoroacetic acid was refluxed for 1.5 h. Water was added and the product was filtered. Yield 0.9 g (55%), m.p. 211°-215° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1N2CN3CN(C2)CN1C3.O.FC(F)(F)[C:24](O)=[O:25]>>[OH:10][C:9]1[CH:8]=[C:7]([CH:6]=[C:3]([C:4]#[N:5])[C:2]=1[OH:1])[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1O
Name
Quantity
1.4 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the product was filtered

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=O)C=C(C1O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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